
3,6-Dichloro-2-hydroxybenzoic acid
Overview
Description
3,6-Dichloro-2-hydroxybenzoic acid (CAS: 3401-80-7) is a chlorinated derivative of salicylic acid with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol . Structurally, it features hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 2-position and chlorine substituents at the 3- and 6-positions on the benzene ring. Key physicochemical properties include a melting point of 187°C, boiling point of 306.7°C, and a density of 1.665 g/cm³ .
The compound is synthesized via the Kolbe-Schmitt reaction, where 2,5-dichlorophenol undergoes carboxylation under high-pressure CO₂ in the presence of a catalyst to yield the sodium salt of this compound, followed by acidification . Optimized processes report improved yields through secondary carboxylation steps .
This compound is a metabolite of dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide, and is also detected in environmental samples from glyphosate-tolerant crops . It serves as a reference standard in pharmacological and agrochemical research .
Scientific Research Applications
Agricultural Applications
Herbicide Production
3,6-Dichloro-2-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of dicamba, a selective systemic herbicide used primarily in agriculture. Dicamba is effective against a variety of broadleaf weeds and is commonly applied to crops such as soybeans and cotton that are genetically modified to tolerate this herbicide. The application of dicamba has been registered for both pre-plant and post-emergence treatments, although care must be taken to avoid crop injury from contact with sensitive plants .
Ecological Risk Assessment
A draft ecological risk assessment conducted by the Environmental Protection Agency highlights the potential risks associated with dicamba usage. The assessment indicates that while dicamba is slightly toxic to fish and mammals, it poses moderate toxicity to aquatic invertebrates and birds. Chronic effects have been noted in mammals and birds exposed to dicamba, including reduced weight and reproductive issues . Understanding these ecological impacts is vital for informing regulatory decisions regarding its use.
Chemical Synthesis
Synthetic Methodologies
Recent patents have described various synthetic methods for producing this compound. These methods typically involve the carboxylation of 2,5-dichlorophenol in high-pressure reactors using potassium chloride as a catalyst. This process allows for higher yields and lower production costs compared to traditional methods . The efficiency of these synthetic routes is crucial for scaling up production for agricultural applications.
Method | Catalyst | Yield | Cost Efficiency |
---|---|---|---|
High-pressure carboxylation | Potassium chloride | High | Low |
Traditional methods | Salt of wormwood | Moderate | Higher |
Pharmacological Research
Potential Therapeutic Uses
Although primarily recognized for its agricultural applications, research into the pharmacological properties of this compound is emerging. Its structural similarity to other salicylic acids suggests potential anti-inflammatory properties that warrant further investigation. The compound's transformation products may also exhibit varying degrees of biological activity, making it a subject of interest in medicinal chemistry .
Environmental Impact Studies
Transformation Products
The environmental fate of this compound and its degradation products has been studied to assess their ecological risks. Notably, one of its major transformation products, 3,6-dichloro-5-hydroxybenzoic acid (DCSA), has shown greater chronic toxicity than dicamba itself in certain taxa . This underscores the importance of monitoring not just the parent compound but also its metabolites in environmental assessments.
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-hydroxybenzoic acid primarily involves its role as an intermediate in the synthesis of herbicides. In the case of dicamba, the compound acts by mimicking natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant . The molecular targets include specific receptors in the plant cells that regulate growth and development pathways .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Dicamba (3,6-Dichloro-2-methoxybenzoic acid)
- Molecular Formula : C₈H₆Cl₂O₃
- CAS : 1918-00-9
- Key Difference : Replaces the hydroxyl (-OH) group at the 2-position with a methoxy (-OCH₃) group.
- Impact :
3,5-Dichloro-2-methoxybenzoic Acid
- Molecular Formula : C₈H₆Cl₂O₃
- CAS : 22775-37-7
- Key Difference : Chlorine substituents at the 3- and 5-positions instead of 3- and 6-positions.
- Impact : Altered chlorine positioning reduces herbicidal activity compared to dicamba and this compound due to steric and electronic effects .
5,5"-Methanediylbis(3,6-Dichloro-2-Alkyloxybenzoic Acid)
- Structure : A dimeric derivative with a methane bridge linking two 3,6-dichloro-2-alkoxybenzoic acid units.
- Application : Exhibits enhanced herbicidal potency due to increased molecular size and binding affinity .
Physicochemical Properties
Property | This compound | Dicamba | 3,5-Dichloro-2-methoxybenzoic Acid |
---|---|---|---|
Molecular Formula | C₇H₄Cl₂O₃ | C₈H₆Cl₂O₃ | C₈H₆Cl₂O₃ |
Melting Point (°C) | 187 | 114–116 | Not reported |
Boiling Point (°C) | 306.7 | 215 (decomposes) | Not reported |
Water Solubility | Low (hydroxyl group) | Moderate (methoxy) | Low |
Key Functional Group | -OH at C2 | -OCH₃ at C2 | -OCH₃ at C2 |
Pesticidal Efficacy Comparison
Data from herbicidal activity assays (percentage inhibition at 500 ppm) :
Compound | Test 1 | Test 2 | Test 3 | Test 4 | Test 5 | Test 6 |
---|---|---|---|---|---|---|
This compound | 11.9 | 6.3 | 16.7 | 0 | 0 | 0 |
Dicamba | 0 | 0 | 0 | 0 | 0 | 0 |
3,5-Dichloro-2-methoxybenzoic acid | 0 | 8.2 | 26.2 | 7.2 | 25.5 | 0 |
Key Findings :
- Dicamba’s inactivity in these tests may reflect formulation or concentration limitations.
- 3,5-Dichloro-2-methoxybenzoic acid exhibits broader-spectrum activity, particularly in Tests 3 and 5, suggesting positional isomerism impacts target binding .
Metabolic and Environmental Behavior
- This compound :
- Dicamba :
- Persists longer in the environment (half-life: 30–60 days) due to methoxy group stability .
Biological Activity
3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid) is an organic compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly dicamba. This article explores the biological activities associated with this compound, including its effects on various organisms, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features two chlorine atoms and a hydroxyl group attached to a benzoic acid backbone, which contributes to its reactivity and biological interactions.
Herbicidal Activity
This compound is primarily known for its herbicidal properties. As a component of dicamba, it functions as a selective herbicide that targets broadleaf weeds while being less harmful to grasses. The mode of action involves mimicking natural plant hormones (auxins), disrupting normal growth processes in targeted plants.
Case Study: Efficacy in Weed Management
- In field trials, dicamba has shown effectiveness in controlling glyphosate-resistant weed species such as Amaranthus tuberculatus (waterhemp). Studies indicate that dicamba can provide residual control for 3-7 days post-application, enhancing integrated weed management strategies .
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies. Key findings include:
- Subchronic Toxicity Studies : Research involving Wistar rats has demonstrated that high doses (up to 1000 mg/kg bw/day) can lead to significant liver and kidney toxicity. Observations included increased liver weights and serum liver enzyme changes, indicating hepatotoxicity .
- Carcinogenicity Assessment : A comprehensive review concluded that while there are some indications of toxicity at high doses, the evidence does not support a definitive classification as a carcinogen. Further studies are recommended to clarify these findings .
Effects on Non-target Organisms
Research has also explored the impact of this compound on non-target organisms:
- Soil Microorganisms : Studies indicate that the application of dicamba can alter microbial communities in soil ecosystems. While some beneficial microorganisms may be affected, the overall impact varies based on concentration and environmental conditions .
- Aquatic Life : The compound's effects on aquatic organisms have been less extensively studied, but preliminary data suggest potential risks to certain fish and invertebrate species at elevated concentrations.
Therapeutic Potential
Emerging research suggests potential therapeutic applications for this compound beyond herbicide use:
- Antimicrobial Properties : Some studies have indicated that compounds related to chlorinated salicylic acids exhibit antimicrobial activity against various pathogens. This opens avenues for exploring their use in medical applications .
Summary of Findings
Biological Activity | Observations |
---|---|
Herbicidal Efficacy | Effective against broadleaf weeds; mimics auxins |
Toxicity | Significant liver and kidney effects at high doses; potential for further carcinogenic studies |
Impact on Soil Microorganisms | Alters microbial communities; effects vary by concentration |
Aquatic Toxicity | Limited data; potential risks identified |
Therapeutic Potential | Possible antimicrobial properties warrant further investigation |
Properties
IUPAC Name |
3,6-dichloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIKPQHMWFZFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt) | |
Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041657 | |
Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-80-7 | |
Record name | 3,6-Dichlorosalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,6-dichloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichlorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6-DICHLOROSALICYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBF44H2O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.